molecular formula C15H13ClO2 B1368583 2-Chlorobenzophenone ethylene ketal CAS No. 760192-90-3

2-Chlorobenzophenone ethylene ketal

Cat. No.: B1368583
CAS No.: 760192-90-3
M. Wt: 260.71 g/mol
InChI Key: AHXGGIMSWUGAFT-UHFFFAOYSA-N
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Description

2-Chlorobenzophenone ethylene ketal is an organic compound that belongs to the class of ketals. Ketals are derived from ketones by replacing the carbonyl group with two alkoxy groups. This compound is particularly interesting due to its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chlorobenzophenone ethylene ketal typically involves the reaction of 2-Chlorobenzophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the ketal. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzophenone ethylene ketal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chlorobenzophenone ethylene ketal primarily involves its role as a protecting group. The ketal formation protects the carbonyl group from nucleophilic attack, allowing selective reactions at other sites. Upon completion of the desired reactions, the ketal can be hydrolyzed back to the carbonyl compound under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzophenone ethylene ketal is unique due to the presence of the chlorine atom, which can influence the reactivity and stability of the compound. This makes it particularly useful in specific synthetic applications where the electronic effects of the chlorine atom are beneficial .

Properties

IUPAC Name

2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXGGIMSWUGAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641495
Record name 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-90-3
Record name 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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